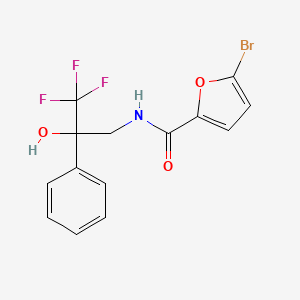

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylated compounds are widely used in the field of medicinal chemistry due to their unique properties . They often exhibit increased metabolic stability, lipophilicity, and bioavailability compared to their non-fluorinated counterparts .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used .Chemical Reactions Analysis

The chemical reactions involving trifluoromethylated compounds can be quite diverse, depending on the other functional groups present in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its boiling point, melting point, and solubility, can be predicted based on its molecular structure . Trifluoromethyl groups can increase the lipophilicity of a compound, which can affect its pharmacokinetic properties .Scientific Research Applications

Synthesis and Antimicrobial Applications

5-Bromo-N-(3,3,3-Trifluoro-2-Hydroxy-2-Phenylpropyl)Furan-2-Carboxamide and its analogs have been utilized in the synthesis of functionalized carboxamides. For example, N-(4-bromophenyl)furan-2-carboxamide analogs have been synthesized and demonstrated significant in vitro anti-bacterial activities against various drug-resistant bacteria including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. These compounds, particularly effective against NDM-positive bacteria A. baumannii, have been compared favorably with commercially available drugs. Molecular docking studies and molecular dynamics simulations further validated their effective interaction with bacterial targets (Siddiqa et al., 2022).

Antiprotozoal Agent Synthesis

Research has also explored the synthesis of novel compounds for antiprotozoal applications. For instance, derivatives of 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine have shown strong DNA affinities and significant in vitro activity against pathogens like T. b. rhodesiense and P. falciparum. These compounds also demonstrated excellent in vivo activity in animal models, showcasing their potential as antiprotozoal agents (Ismail et al., 2004).

Biomass Utilization and Polymer Industry

In the context of biomass utilization and the polymer industry, derivatives of furan compounds, such as 5-bromo-furan-2-carboxylate, have been investigated. They serve as intermediates in the synthesis of renewable alternatives to petroleum-based chemicals. For example, 2,5-Furandicarboxylic acid (FDCA) synthesized from these compounds can potentially replace p-phthalic acid in the polymer industry, showcasing an eco-friendly and sustainable approach to chemical synthesis (Zhang et al., 2017).

Enzyme-Catalyzed Synthesis

The enzyme-catalyzed synthesis of furan carboxylic acids from compounds like 5-hydroxymethylfurfural (HMF) has also been explored. This method utilizes dual-enzyme cascade systems for the controlled synthesis of valuable chemicals like 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from HMF. This approach represents an efficient and environmentally friendly method for producing biobased building blocks in pharmaceutical and polymer industries (Jia et al., 2019).

Safety And Hazards

Future Directions

properties

IUPAC Name |

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrF3NO3/c15-11-7-6-10(22-11)12(20)19-8-13(21,14(16,17)18)9-4-2-1-3-5-9/h1-7,21H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUHMQCNKSPNTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC(=O)C2=CC=C(O2)Br)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)furan-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-nitrophenoxy)acetyl]-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2430238.png)

![1-((cyanomethyl)thio)-N-isobutyl-4-isopentyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2430240.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylpicolinamide](/img/structure/B2430244.png)

![1-[3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-3-(trifluoromethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2430251.png)

![1,3-Dimethyl-6-[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyrimidine-2,4-dione](/img/structure/B2430256.png)

![N-(3,4-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)

![5-methyl-3-[(pentanoyloxy)imino]-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B2430261.png)